molecular formula C19H16F3N3O3S2 B2463925 3,4-dimethoxy-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392302-30-6

3,4-dimethoxy-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2463925
CAS No.: 392302-30-6
M. Wt: 455.47
InChI Key: KCCBFIHLOBVEDA-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H16F3N3O3S2 and its molecular weight is 455.47. The purity is usually 95%.
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Biological Activity

3,4-Dimethoxy-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound notable for its potential biological activities. This compound features a benzamide core with multiple functional groups, including methoxy and trifluoromethyl substituents, which contribute to its unique properties and therapeutic potential. The thiadiazole moiety is particularly significant due to its diverse pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈F₃N₃O₂S₂, with a molecular weight of approximately 455.47 g/mol. The structure includes:

  • Two methoxy groups : These groups can enhance solubility and influence the compound's interaction with biological targets.
  • A thiadiazole ring : Known for its role in various biological activities, including antimicrobial and anticancer effects.
  • A trifluoromethylbenzyl thioether moiety : This feature may enhance the compound's lipophilicity and binding affinity to target proteins.

Biological Activities

Research has demonstrated that this compound exhibits several promising biological activities:

Anticancer Activity

Studies have shown that compounds containing the thiadiazole scaffold can possess significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity against K562 cells : A related thiadiazole derivative demonstrated an IC₅₀ value of 7.4 µM against K562 chronic myelogenous leukemia cells .
  • Inhibition of cancer cell proliferation : Other derivatives have shown potent growth inhibitory activity against breast cancer MCF-7 cells (IC₅₀ = 0.28 µg/mL), suggesting that modifications to the thiadiazole ring can enhance anticancer properties .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme inhibition : Molecular docking studies indicate that this compound may interact with key enzymes involved in cancer pathways, such as tyrosine kinases .
  • Cell cycle arrest : Similar compounds have been shown to induce cell cycle arrest at specific phases (e.g., G2/M phase), leading to reduced cell proliferation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
2,4-Dimethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Similar benzamide core and thiadiazole ringDifferent substitution pattern on methoxy groups
N-[5-(Benzylthio)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyloamino)acetamide Features an acetamide groupFocused on anti-cancer activity against specific cell lines

The specific combination of functional groups in this compound may enhance its biological activity compared to other similar compounds.

Case Studies

Several case studies have highlighted the potential of thiadiazole derivatives in medicinal chemistry:

  • Thiadiazole Derivatives in Cancer Therapy : A study focused on synthesizing novel 1,3,4-thiadiazole derivatives evaluated their cytotoxic effects on multiple human cancer cell lines. The findings indicated that certain derivatives could inhibit key signaling pathways associated with tumor growth .
  • Molecular Docking Studies : Research involving molecular docking simulations has revealed how these compounds interact at the molecular level with target proteins. For example, a study demonstrated strong binding affinities between modified thiadiazoles and dihydrofolate reductase (DHFR), indicating their potential as inhibitors .

Properties

IUPAC Name

3,4-dimethoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3S2/c1-27-14-7-6-12(9-15(14)28-2)16(26)23-17-24-25-18(30-17)29-10-11-4-3-5-13(8-11)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCBFIHLOBVEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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